molecular formula C14H14N2S B14139278 1H-Pyrazole, 4,5-dihydro-1-methyl-3-phenyl-5-(thienyl)- CAS No. 89144-87-6

1H-Pyrazole, 4,5-dihydro-1-methyl-3-phenyl-5-(thienyl)-

Cat. No.: B14139278
CAS No.: 89144-87-6
M. Wt: 242.34 g/mol
InChI Key: GDQNIKHVZFFMBS-UHFFFAOYSA-N
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Description

1H-Pyrazole, 4,5-dihydro-1-methyl-3-phenyl-5-(thienyl)- is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole, 4,5-dihydro-1-methyl-3-phenyl-5-(thienyl)- typically involves cyclocondensation reactions. One common method is the reaction of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction can be catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and favorable catalytic activity . Another method involves the use of 1,3-dipolar cycloadditions of diazo compounds with olefinic bond derivatives .

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of heterogeneous catalysts such as Amberlyst-70 can offer eco-friendly attributes and simplify the reaction workup .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole, 4,5-dihydro-1-methyl-3-phenyl-5-(thienyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce dihydropyrazole derivatives .

Scientific Research Applications

1H-Pyrazole, 4,5-dihydro-1-methyl-3-phenyl-5-(thienyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 4,5-dihydro-1-methyl-3-phenyl-5-(thienyl)- involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, it may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In its anticancer activity, it could induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester
  • 1-Phenyl-3-carbethoxypyrazolone
  • 2-Pyrazoline-3-carboxylic acid, 5-oxo-1-phenyl-, ethyl ester

Uniqueness: 1H-Pyrazole, 4,5-dihydro-1-methyl-3-phenyl-5-(thienyl)- stands out due to its unique combination of a pyrazole ring with a thienyl group, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its diverse applications and potential as a versatile compound in various fields .

Properties

CAS No.

89144-87-6

Molecular Formula

C14H14N2S

Molecular Weight

242.34 g/mol

IUPAC Name

2-methyl-5-phenyl-3-thiophen-2-yl-3,4-dihydropyrazole

InChI

InChI=1S/C14H14N2S/c1-16-13(14-8-5-9-17-14)10-12(15-16)11-6-3-2-4-7-11/h2-9,13H,10H2,1H3

InChI Key

GDQNIKHVZFFMBS-UHFFFAOYSA-N

Canonical SMILES

CN1C(CC(=N1)C2=CC=CC=C2)C3=CC=CS3

Origin of Product

United States

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